Penequine hydrochloride

Übersicht

Beschreibung

Penehyclidinhydrochlorid ist ein in das Gehirn eindringendes Anticholinergikum, das sowohl antimuskarinische als auch antinicotinische Aktivität aufweist . Es wird in klinischen Settings, insbesondere in China, aufgrund seiner starken und lang anhaltenden Wirkung auf die Hemmung der Drüsensekretion, die zentrale Sedierung und die Prävention von Vagusreflexeffekten weit verbreitet eingesetzt . Penehyclidinhydrochlorid ist bekannt für seine selektive Wirkung auf M1- und M3-Muskarinrezeptoren mit minimalen Auswirkungen auf M2-Rezeptoren, was es zu einem wertvollen therapeutischen Mittel mit weniger kardiovaskulären Nebenwirkungen macht .

Herstellungsmethoden

Die Synthese von Penehyclidinhydrochlorid umfasst mehrere Schritte, beginnend mit der Reaktion von Quinuclidin mit verschiedenen Reagenzien, um die gewünschte Verbindung zu bilden. Eine Methode beinhaltet die Reaktion von Quinuclidin mit 2-Hydroxy-2-cyclopentyl-2-phenylethylchlorid in Gegenwart einer Base, um Penehyclidin zu bilden, das dann in sein Hydrochloridsalz umgewandelt wird . Industrielle Produktionsmethoden beinhalten typischerweise die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich der Verwendung von Lösungsmitteln wie Aceton für die Kristallisation .

Vorbereitungsmethoden

The synthesis of penehyclidine hydrochloride involves several steps, starting with the reaction of quinuclidine with various reagents to form the desired compound. One method involves the reaction of quinuclidine with 2-hydroxy-2-cyclopentyl-2-phenylethyl chloride in the presence of a base to form penehyclidine, which is then converted to its hydrochloride salt . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including the use of solvents like acetone for crystallization .

Analyse Chemischer Reaktionen

Penehyclidinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl detaillierte Pfade seltener berichtet werden.

Reduktion: Reduktionsreaktionen sind für diese Verbindung aufgrund ihrer stabilen Struktur weniger relevant.

Wichtige Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Reaktion von Penehyclidin mit Ethanolhydrochlorid ein Hydrochloridsalz ergeben .

Wissenschaftliche Forschungsanwendungen

Treatment of Organophosphorus Poisoning

Penequine hydrochloride is effective in reversing the effects of organophosphorus compounds, which are often used in pesticides and chemical warfare agents. It acts by antagonizing the overstimulation of acetylcholine receptors caused by these toxins. A study highlighted its efficacy in animal models, demonstrating significant improvements in survival rates and neurological outcomes following exposure to organophosphorus agents .

Pre-Anesthetic Medication

In pre-anesthetic protocols, this compound is used to reduce secretions and mitigate bradycardia associated with anesthesia. Its anticholinergic properties help maintain hemodynamic stability during surgical procedures .

Management of Parkinson's Disease Symptoms

Research indicates that this compound may alleviate certain symptoms associated with Parkinson's disease, particularly those related to autonomic dysfunction. By blocking muscarinic receptors, it can help manage dysautonomia symptoms commonly seen in these patients .

Pharmacological Properties

This compound exhibits both antimuscarinic and antinicotinic activities, making it a versatile therapeutic agent. Its pharmacokinetics have been studied extensively, revealing a favorable absorption profile when administered orally or via inhalation .

Fertility and Embryonic Development

A study conducted on AMMS-1 mice assessed the potential reproductive toxicity of this compound. Results indicated that while high doses affected fertility indices and fetal development, lower doses did not produce significant adverse effects . This research is crucial for understanding the safety profile of the compound in reproductive health contexts.

Clinical Trials

This compound is currently under investigation in clinical trials aimed at evaluating its preventive effects against postoperative pulmonary complications when inhaled . These trials seek to establish its efficacy and safety as a novel therapeutic intervention in surgical settings.

Neurological Outcomes Post-Poisoning

Clinical observations have documented cases where this compound significantly improved neurological outcomes in patients suffering from acute organophosphate poisoning, emphasizing its role as an essential antidote in emergency medicine .

Data Summary Table

Wirkmechanismus

Penehyclidine hydrochloride exerts its effects primarily through its antagonistic action on M1 and M3 muscarinic receptors . By blocking these receptors, it inhibits cholinergic nerve activity, reduces mucus secretion, relaxes airway smooth muscle, and improves lung compliance . Additionally, it interacts with the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway, which plays a role in reducing inflammation and oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Penehyclidinhydrochlorid ist einzigartig aufgrund seiner selektiven Wirkung auf M1- und M3-Rezeptoren mit minimalen Auswirkungen auf M2-Rezeptoren . Ähnliche Verbindungen sind:

Scopolamin: Ein nicht-selektiver Muskarinantagonist mit breiteren Wirkungen und mehr Nebenwirkungen.

Atropin: Ein bekanntes Anticholinergikum mit geringerer Selektivität und mehr kardiovaskulären Nebenwirkungen.

Penehyclidinhydrochlorid zeichnet sich durch seine gezielte Wirkung und reduzierten Nebenwirkungen aus, was es in verschiedenen klinischen und Forschungssettings zu einer bevorzugten Wahl macht .

Biologische Aktivität

Penequine hydrochloride is a novel anticholinergic agent primarily developed for the treatment of organophosphate poisoning, such as that caused by soman. This compound exhibits a range of biological activities, including neurotoxicity assessments and potential therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

This compound belongs to the class of phenothiazines, which are known for their diverse pharmacological effects. The chemical structure of penequine allows it to function as an anticholinergic agent, blocking acetylcholine receptors and thereby preventing the overstimulation of the nervous system caused by organophosphate agents.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neurotoxicity : Penequine has been studied for its effects on fetal development and maternal toxicity.

- Anticholinergic Effects : The primary mechanism involves inhibition of acetylcholine at muscarinic receptors.

- Therapeutic Efficacy : It has shown promise in treating poisoning from organophosphate compounds.

1. Pre- and Post-Natal Toxicity Study

A significant study assessed the pre- and post-natal toxicity of this compound in mice. In this study, timed-pregnant mice were divided into four groups receiving different doses (0, 2.5, 12.5, and 62.5 mg/L) from gestation day 6 to lactation day 21. Key findings included:

- Water Consumption : Decreased in higher dose groups.

- Viability : Significant reductions were noted at 62.5 mg/L.

- Physical Development : Delays in physical landmarks were observed in offspring at higher doses.

The study concluded that this compound did not produce adverse effects at doses up to 12.5 mg/L, which is substantially higher than the human therapeutic dosage .

2. Maternal and Embryo-Fetal Development Toxicity

Another research effort evaluated the potential for maternal and embryo-fetal developmental toxicity in Wistar rats. The results indicated that while there were some adverse effects at high doses, lower doses did not significantly impact fetal development or maternal health . This supports the safety profile of penequine when used within therapeutic ranges.

Table 1: Summary of Toxicity Findings in Mice

| Dose (mg/L) | Water Consumption | Viability | Physical Development Delay |

|---|---|---|---|

| 0 | Normal | 100% | None |

| 2.5 | Slightly Decreased | 95% | None |

| 12.5 | Moderately Decreased | 90% | Minor delays |

| 62.5 | Significantly Decreased | 70% | Significant delays |

Eigenschaften

IUPAC Name |

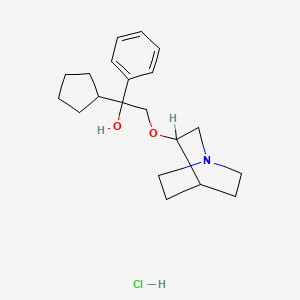

2-(1-azabicyclo[2.2.2]octan-3-yloxy)-1-cyclopentyl-1-phenylethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO2.ClH/c22-20(18-8-4-5-9-18,17-6-2-1-3-7-17)15-23-19-14-21-12-10-16(19)11-13-21;/h1-3,6-7,16,18-19,22H,4-5,8-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDTVVMRZNVIVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(COC2CN3CCC2CC3)(C4=CC=CC=C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934385 | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151937-76-7 | |

| Record name | Penehyclidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151937-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Penequinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151937767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]-1-cyclopentyl-1-phenylethan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENEHYCLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1E1UF04I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main degradation products of penequine hydrochloride in acidic solutions and how are they formed?

A2: The primary degradation products are 3-quinuclidinol and 1-phenyl-1-cyclopentyl acetaldehyde [, ]. The formation mechanism involves:

Q2: What are the known toxicological effects of this compound?

A4: Studies in mice have investigated the potential toxicity of this compound. Research indicates potential impacts on fertility and early embryonic development []. Additionally, pre- and postnatal exposure in mice has shown some toxic effects []. Further research, especially in rats, has focused on the embryo-fetal development toxicity after intramuscular exposure to this compound [].

Q3: What analytical techniques are employed to study the degradation of this compound and identify its degradation products?

A5: Researchers utilize a combination of techniques including Thin Layer Chromatography (TLC), Mass Spectrometry (MS), Gas Chromatography-Mass Spectrometry (GC/MS), and Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FTIR) to separate, identify, and characterize this compound and its degradation products [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.